Cas no 862256-21-1 (1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine)

1-4-(4-Fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine is a structurally complex heterocyclic compound featuring a fluorobenzenesulfonyl group, a methoxyphenyl-substituted oxazole core, and a methylpiperazine moiety. This molecule exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive agents due to its sulfonamide and oxazole functionalities, which are known to enhance binding affinity and metabolic stability. The presence of electron-withdrawing (fluorosulfonyl) and electron-donating (methoxy) groups may contribute to tunable reactivity, making it valuable for structure-activity relationship studies. Its well-defined synthetic pathway ensures reproducibility, while the modular structure allows for further derivatization in medicinal chemistry applications.
1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine structure
862256-21-1 structure
Product Name:1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine
CAS No:862256-21-1
MF:C21H22FN3O4S
MW:431.480487346649
CID:5421900
PubChem ID:18827061
Update Time:2025-06-29

1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • F3309-4389
    • 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole
    • 862256-21-1
    • 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine
    • 4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
    • AKOS002752157
    • 1-[4-[(4-Fluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5-oxazolyl]-4-methylpiperazine
    • 1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine
    • Inchi: 1S/C21H22FN3O4S/c1-24-11-13-25(14-12-24)21-20(30(26,27)18-9-5-16(22)6-10-18)23-19(29-21)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3
    • InChI Key: ZKTLYGZZDNCCSU-UHFFFAOYSA-N
    • SMILES: N1(C2OC(C3=CC=C(OC)C=C3)=NC=2S(C2=CC=C(F)C=C2)(=O)=O)CCN(C)CC1

Computed Properties

  • Exact Mass: 431.13150553g/mol
  • Monoisotopic Mass: 431.13150553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 84.3Ų

Experimental Properties

  • Density: 1.305±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 608.3±65.0 °C(Predicted)
  • pka: 6.71±0.42(Predicted)

1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine Pricemore >>

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Additional information on 1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine

1-4-(4-Fluorobenzenesulfonyl)-2-(4-Methoxyphenyl)-1,3-Oxazol-5-Yl-4-Methylpiperazine: A Comprehensive Overview

The compound with CAS No 862256-21-1, known as 1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine, is a complex organic molecule with significant potential in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural features and promising applications in drug development.

The molecular structure of 1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl-4-methylpiperazine is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This ring is substituted at the 4-position with a methyl group, adding to the compound's stability and potential bioavailability. The piperazine ring is further connected to an oxazole ring system, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a 4-fluorobenzenesulfonyl group.

The oxazole moiety in this compound plays a crucial role in its chemical reactivity and biological activity. Oxazole rings are known for their ability to participate in various chemical reactions, including nucleophilic aromatic substitution and electrophilic addition. The presence of the methoxyphenyl group introduces electron-donating effects, which can influence the electronic properties of the molecule and enhance its interactions with biological targets.

The benzenesulfonyl group attached to the oxazole ring adds another layer of functionality to this compound. Benzenesulfonate groups are commonly used as leaving groups in organic synthesis, facilitating various substitution reactions. Additionally, they can contribute to the hydrophilicity of the molecule, potentially improving its solubility and pharmacokinetic properties.

Recent studies have highlighted the potential of 1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-Yl-4-Methylpiperazine as a lead compound in drug discovery efforts targeting various therapeutic areas. For instance, research has shown that this compound exhibits significant activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

In addition to its enzymatic activity, this compound has also been investigated for its potential as a modulator of ion channels and receptors. The combination of the piperazine ring and the oxazole-sulfonamide system provides a unique pharmacophore that can interact with diverse biological targets. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets, further enhancing its appeal as a drug candidate.

The synthesis of 1-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-Oxazol-5-Yl-4-Methylpiperazine involves multiple steps of organic synthesis, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound can be produced efficiently for further studies.

From a pharmacokinetic perspective, this compound has shown favorable properties in preclinical models. Its solubility and permeability profiles suggest that it may have good bioavailability when administered orally or through other routes. However, further studies are required to confirm these findings and assess its safety profile in vivo.

In conclusion, 1-4-(4-fluorobenzenesulfonyl)-2-(4-Methoxyphenyl)-1,3-Oxazol-5-Yl-4-MethylPiperazine represents an exciting advancement in organic chemistry with broad implications for drug discovery and development. Its unique structure, combined with recent research findings on its biological activity and pharmacokinetic properties, positions it as a valuable tool for exploring new therapeutic strategies across various disease areas.

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